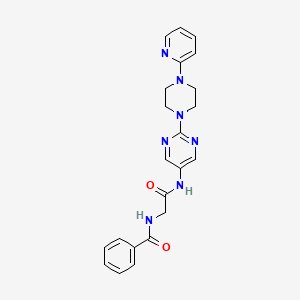

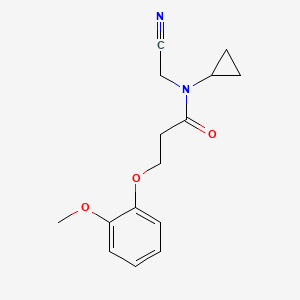

![molecular formula C24H24N6O B2987365 2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396812-43-3](/img/structure/B2987365.png)

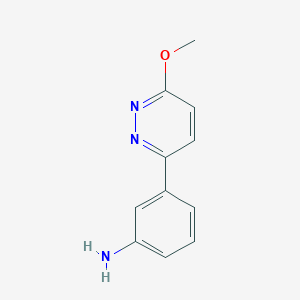

2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a pyrimidine ring, and a piperazine ring. These functional groups suggest that the compound might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of an indole ring, a pyrimidine ring, and a piperazine ring suggests that the compound might have interesting electronic properties .Scientific Research Applications

Radioligand Development for PET Imaging

The compound has been investigated for its potential in the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. A study describes the radiosynthesis of [18F]PBR111, a ligand within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting the compound's relevance in enabling in vivo imaging of the translocator protein, which is implicated in neuroinflammation and other pathologies (Dollé et al., 2008).

Structure-Activity Relationship Studies

The compound is a part of structure-activity relationship (SAR) studies aimed at optimizing the potency of histamine H4 receptor ligands. These efforts led to the identification of compounds showing significant in vitro potency and in vivo anti-inflammatory and antinociceptive activity, supporting the potential of H4 receptor antagonists in treating pain and inflammation (Altenbach et al., 2008).

Synthesis and Evaluation of Novel Compounds

Research has focused on synthesizing novel compounds for various biological evaluations, including antimicrobial activity and the modulation of steroid biosynthesis. One study reports the synthesis of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands, demonstrating their potential in modulating steroid biosynthesis in glioma cells, which could have implications for treating neurological conditions (Selleri et al., 2005).

Antimicrobial and Antioxidant Activities

Another aspect of research involves evaluating the compound's derivatives for antimicrobial and antioxidant activities. A study on the design, synthesis, and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide highlighted its DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities, which could contribute to the development of new therapeutic agents (Nayak et al., 2014).

Future Directions

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O/c31-24(14-18-16-25-21-9-5-4-8-20(18)21)28-22-15-23(27-17-26-22)30-12-10-29(11-13-30)19-6-2-1-3-7-19/h1-9,15-17,25H,10-14H2,(H,26,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEVIFGCTATSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

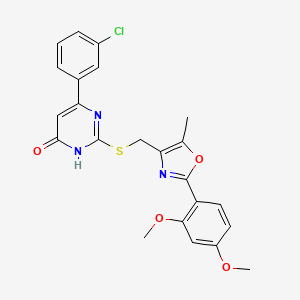

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)

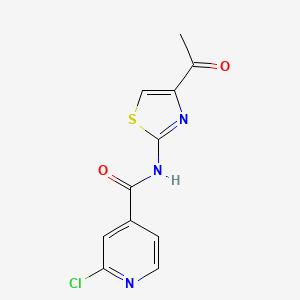

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)

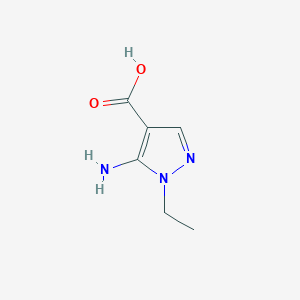

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)